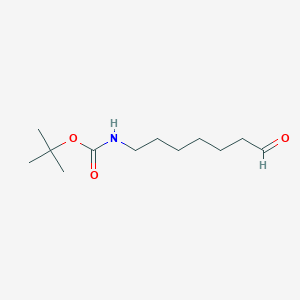

tert-Butyl 7-oxoheptylcarbamate

CAS No.: 133728-25-3

Cat. No.: VC8068171

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133728-25-3 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl N-(7-oxoheptyl)carbamate |

| Standard InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15) |

| Standard InChI Key | UXRRXDCIDPKVLE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCCCC=O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCC=O |

Introduction

Structural and Molecular Characteristics

tert-Butyl 7-oxoheptylcarbamate (C₁₂H₂₃NO₃) features a linear heptyl chain with a ketone at the seventh position and a tert-butyl carbamate group at the first position. The SMILES notation CC(C)(C)OC(=O)NCCCCCCC=O highlights its structure . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| IUPAC Name | tert-Butyl (7-oxoheptyl)carbamate | |

| Storage Conditions | -20°C under inert atmosphere |

The tert-butyl group enhances steric protection of the carbamate, while the ketone enables nucleophilic reactions, making the compound valuable for derivatization .

Chemical and Physical Properties

The compound’s reactivity is dominated by its ketone and carbamate functionalities:

The ketone group participates in condensation and Grignard reactions, while the carbamate can undergo deprotection to yield primary amines .

Applications in Pharmaceutical Research

tert-Butyl 7-oxoheptylcarbamate is primarily utilized as a building block in drug discovery:

-

Prodrug Development:

Serves as a precursor for glutamine analogs targeting cancer cell metabolism, as demonstrated in studies on L-γ-methyleneglutamic acid amides . -

Peptide Modification:

The carbamate group facilitates covalent conjugation to peptides, enhancing stability and bioavailability . -

Enzyme Inhibitors:

Acts as an intermediate in synthesizing kinase inhibitors, leveraging its ketone for Schiff base formation with lysine residues .

Notably, its ethyl and tert-butyl ester analogs have shown moderate activity against breast cancer cell lines (MCF-7, SK-BR-3), though potency is lower than leading candidates .

Chronic exposure risks remain unstudied, but structural analogs (e.g., tert-butyl hydroperoxide) suggest potential hepatotoxicity at high doses .

Recent Research and Future Directions

Recent studies highlight its role in:

-

Bioconjugation Chemistry:

Site-specific modification of antibodies via ketone-mediated oxime ligation . -

Metabolic Profiling:

Detection of related carbamates in human blood underscores its potential as a biomarker for environmental exposure .

Future research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume